Fenoldopam, (R)-

説明

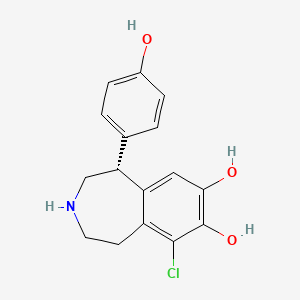

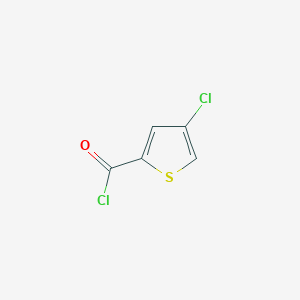

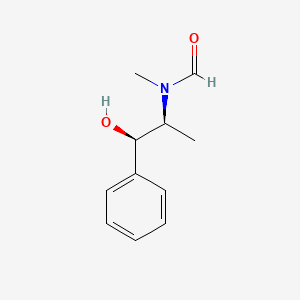

Fenoldopam is a synthetic benzazepine derivative that acts as a selective D1 receptor partial agonist . It is used for in-hospital, short-term management of severe hypertension in adults, especially when blood pressure needs to be lowered quickly .

Synthesis Analysis

Fenoldopam is a dopamine-1 (DA1) agonist with renoprotective properties . It emerged as a specific agonist at the DA1 receptor with no significant activity on alpha- and beta- adrenergic receptors .Molecular Structure Analysis

Fenoldopam has a molecular formula of C16H16ClNO3 . It is a racemic mixture with the R-isomer responsible for the biological activity . The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .Chemical Reactions Analysis

Fenoldopam is an agonist of the peripheral dopamine DA1 receptor. Dopamine is an endogenous catecholamine that was first synthesized in 1910 and quickly discovered to be a potent vasoconstrictor and sympathomimetic . Fenoldopam causes vasodilation and natriuresis, and results in a lowering of blood pressure .Physical And Chemical Properties Analysis

Fenoldopam has a density of 1.4±0.1 g/cm3, a boiling point of 522.6±50.0 °C at 760 mmHg, and a flash point of 269.9±30.1 °C . It has a molar refractivity of 81.4±0.3 cm3, and a molar volume of 221.5±3.0 cm3 .科学的研究の応用

1. Treatment for Severe Hypertension

Fenoldopam, a selective peripheral dopamine-receptor agonist, exhibits vasodilator and diuretic actions. It is an effective intravenous treatment for patients with severe hypertension, including conditions like hypertensive encephalopathy and perioperative hypertension (Murphy, Murray, & Shorten, 2001).

2. Splanchnic Haemodynamics and Oxygen Delivery in Endotoxaemia

Fenoldopam provides selective splanchnic vasodilation during sustained hypotensive endotoxaemia, a condition simulating human septic shock. Its use in this context demonstrates its potential in managing splanchnic and renal haemodynamics and oxygen delivery/consumption relationship during hyperdynamic ovine endotoxaemia (Schwieger, Schiffer, & Morel, 1998).

3. Pediatric Applications

Fenoldopam has been used in various pediatric scenarios, including hypertensive emergencies and urgencies, intraoperative reduction of mean arterial pressure, and control of mean arterial pressure during extracorporeal membrane oxygenation. It acts on postsynaptic dopamine 1 receptors in renal, coronary, cerebral, and splanchnic vasculature, causing arterial dilation and a lowering of mean arterial pressure (Strauser, Pruitt, & Tobias, 1999).

4. Renal Blood Flow and Sodium Excretion in Hypertension

Fenoldopam enhances renal plasma flow, glomerular filtration rate, and sodium excretion in patients with essential hypertension. This suggests a special role for fenoldopam in treating patients with hypertension and renal impairment (Murphy et al., 1987).

5. Renal Protection in Surgery

Fenoldopam increases renal blood flow and renal tubular function following renal ischemia induced by suprarenal aortic cross-clamping. Its intraoperative use results in better preservation of tubular histology and less postoperative rise in creatinine (Miller et al., 2003).

6. Management of Critically Ill, Transplant, and Hypertensive Patients

Fenoldopam is effective in preserving renal function in situations of potential renal ischemia such as during radiocontrast administration, cardiac and peripheral vascular surgery, liver transplantation, and treatment of severe hypertension. It lowers blood pressure in hypertensive patients without significantly affecting normotensive individuals (Mathur, 2003).

作用機序

Fenoldopam, also known as ®-Fenoldopam, is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist . It is primarily used as an antihypertensive agent .

Target of Action

Fenoldopam primarily targets the Dopamine D1 and D5 receptors . These receptors play a crucial role in the regulation of renal blood flow .

Mode of Action

Fenoldopam is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . The R-isomer of Fenoldopam is responsible for the biological activity and has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

The activation of D1-like dopamine receptors by Fenoldopam leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The renal effect of Fenoldopam may involve physiological antagonism of the renin-angiotensin system in the kidney .

Pharmacokinetics

Fenoldopam is a rapid-acting agent with a short duration of action . It is metabolized in the liver, and the elimination half-life is approximately 5 minutes . It is excreted primarily through the kidneys (90%) and feces (10%) . The effective dose range is significantly higher in children undergoing anesthesia and surgery (0.8–1.2 mcg/kg/min) than as labeled for adults (0.05–0.3 mcg/kg/min) .

Result of Action

The primary result of Fenoldopam’s action is a decrease in blood pressure . This is achieved through arterial/arteriolar vasodilation, which is caused by the activation of peripheral D1 receptors . It also promotes sodium excretion via specific dopamine receptors along the nephron .

Safety and Hazards

Fenoldopam is used to quickly lower blood pressure for a short period of time, usually in an emergency situation . Side effects may include feeling light-headed, headache, nausea, or flushing . In an emergency, you may not be able to tell caregivers about your health conditions. Make sure any doctor caring for you afterward knows you received fenoldopam .

特性

IUPAC Name |

(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenoldopam, (R)- | |

CAS RN |

85145-24-0 | |

| Record name | Fenoldopam, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOLDOPAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9ESM282DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4R,7S,10S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid](/img/structure/B3061210.png)

![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)

![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)